molecular formula C25H20F3NO5 B2495459 n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine CAS No. 1260593-24-5

n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine

Cat. No.: B2495459
CAS No.: 1260593-24-5
M. Wt: 471.432
InChI Key: JTGVQWHISNNDDT-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a trifluoromethoxy group on the phenyl ring. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of l-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting l-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via electrophilic aromatic substitution. This can be done by reacting the Fmoc-protected phenylalanine with a trifluoromethoxy-containing reagent under suitable conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The trifluoromethoxy group can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethoxy group.

    Reduction: Reduction reactions are not typically performed on this compound due to the presence of the stable trifluoromethoxy group.

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions:

    Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide coupling reactions.

Major Products:

    Deprotected Amino Acid: Removal of the Fmoc group yields 2-(trifluoromethoxy)-l-phenylalanine.

    Peptide Chains: When used in peptide synthesis, the major products are peptides containing the 2-(trifluoromethoxy)-l-phenylalanine residue.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

Biology:

    Protein Engineering: This compound is used to introduce trifluoromethoxy groups into proteins, which can alter their properties and functions.

Medicine:

    Drug Development: The trifluoromethoxy group can enhance the metabolic stability and bioavailability of peptide-based drugs.

Industry:

    Biomaterials: Peptides containing this compound are used in the development of novel biomaterials with unique properties.

Mechanism of Action

The mechanism of action of n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The trifluoromethoxy group can influence the hydrophobicity and electronic properties of the resulting peptides, affecting their interactions with biological targets.

Comparison with Similar Compounds

    n-Fmoc-2-(trifluoromethyl)-l-phenylalanine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    n-Fmoc-2-(methoxy)-l-phenylalanine: Contains a methoxy group instead of a trifluoromethoxy group.

Uniqueness: n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other substituents. This can lead to differences in the stability, reactivity, and biological activity of the resulting peptides.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO5/c26-25(27,28)34-22-12-6-1-7-15(22)13-21(23(30)31)29-24(32)33-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21H,13-14H2,(H,29,32)(H,30,31)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGVQWHISNNDDT-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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